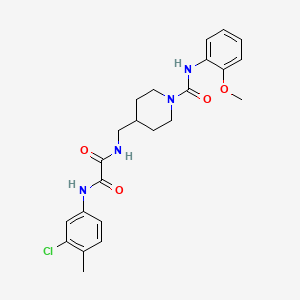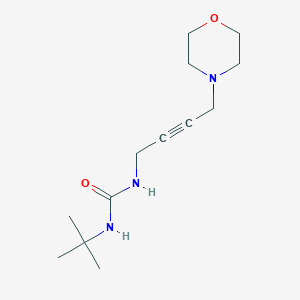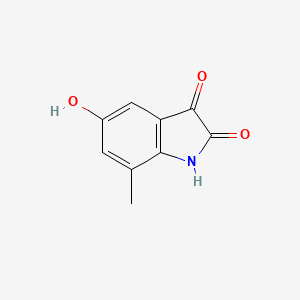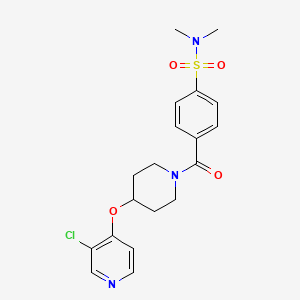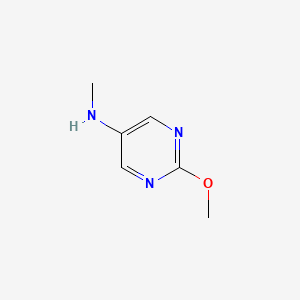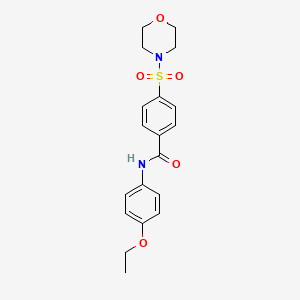
N-(4-Ethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide, also known as E-4031, is a small molecule that has been widely used in scientific research as a selective blocker of the rapid delayed rectifier potassium current (IKr). The compound was first synthesized in the early 1990s and has since been extensively studied for its potential applications in various fields of research.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Aromatic sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological and pathological processes, including respiration, acid-base balance, and tumor progression. For instance, compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have shown nanomolar inhibitory activity against several CA isoenzymes, indicating their potential as therapeutic agents in conditions where CA activity is dysregulated (Supuran, Maresca, Gregáň, & Remko, 2013).
Acetylcholinesterase Inhibition
Research on benzenesulfonamides carrying the benzamide moiety has highlighted their significant inhibitory potential against acetylcholinesterase (AChE), an enzyme target for treating Alzheimer’s disease. The study showcases the design of molecules combining sulfonamide and benzamide pharmacophores, demonstrating nanomolar level inhibitory effects on AChE, suggesting a promising avenue for Alzheimer’s disease therapeutic development (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Cannabinoid Receptor Ligands
Sulfamoyl benzamides have been identified as novel series of ligands for cannabinoid receptors, with specific derivatives acting as potent and selective CB2 agonists. These compounds have shown promise in animal models of postoperative pain, highlighting their potential application in pain management (Worm et al., 2009).
CCR4 Antagonists for Cancer Therapy
Indazole arylsulfonamides, through their structural relationship with the morpholine moiety, have been explored as human CCR4 antagonists. This research is significant in the context of cancer therapy, where CCR4 plays a role in tumor migration and metastasis. Optimized compounds in this class have shown potential as selective CCR4 antagonists, opening new paths for cancer treatment (Procopiou et al., 2013).
Antimicrobial Activity
Studies on morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, have investigated their antimicrobial and modulating activity against various microorganisms, including multidrug-resistant strains. These compounds have shown potential in enhancing the efficacy of conventional antibiotics, suggesting their use as adjuvants in antimicrobial therapy (Oliveira et al., 2015).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-2-26-17-7-5-16(6-8-17)20-19(22)15-3-9-18(10-4-15)27(23,24)21-11-13-25-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISRLWFAEFDRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

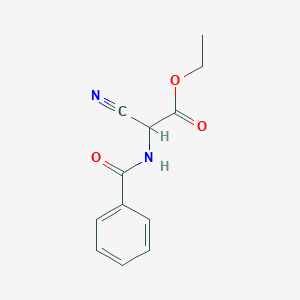
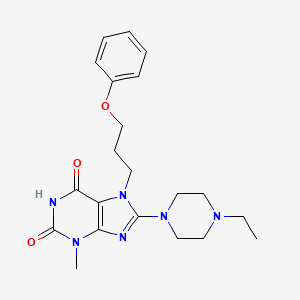
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2710517.png)

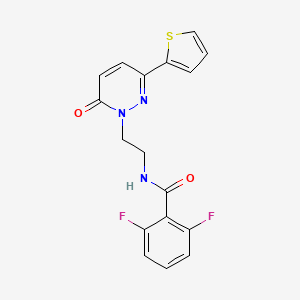
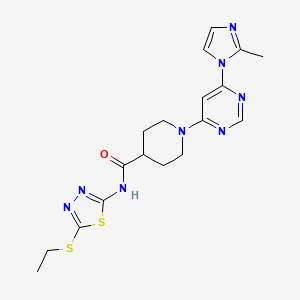
![6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2710526.png)
![N~5~-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2710528.png)

